molecular formula C10H11BrFN B1399010 N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine CAS No. 1248980-89-3

N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B1399010
CAS No.: 1248980-89-3
M. Wt: 244.1 g/mol
InChI Key: SKSSPPSSUUKHQI-UHFFFAOYSA-N
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Description

N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a 4-bromo-3-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the amine group can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity and function. The bromo and fluoro substituents can also modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine
  • N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine
  • N-[(4-bromo-3-nitrophenyl)methyl]cyclopropanamine

Uniqueness

N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring and amine group makes this compound a valuable tool in various research applications.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSSPPSSUUKHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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